4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile
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Overview
Description
MI-1481 is a potent inhibitor of the interaction between menin and mixed-lineage leukemia 1 (MLL1), with an IC50 value of 3.6 nanomolar . This compound has shown significant activity in inhibiting the menin-MLL1 interaction, which is crucial in the development of acute leukemias, particularly those with rearrangements in the lysine methyltransferase 2A (KMT2A) gene . MI-1481 has demonstrated pronounced activity in MLL leukemia cells and in vivo models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-1481 involves the optimization of thienopyrimidine class compounds . The key steps include the formation of a 1-substituted-piperidin-4-ylamino group, which extends into a side pocket of the menin protein, forming favorable hydrophobic and hydrogen bond interactions . The synthetic route typically involves multiple steps of organic synthesis, including nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
MI-1481 primarily undergoes interactions with protein targets rather than traditional chemical reactions like oxidation or reduction. Its main activity is the inhibition of the menin-MLL1 interaction .
Common Reagents and Conditions
The synthesis of MI-1481 involves reagents such as thienopyrimidine derivatives, piperidine, and various organic solvents. Reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of MI-1481 is the final compound itself, which is a highly potent menin-MLL1 interaction inhibitor .
Scientific Research Applications
MI-1481 has several significant applications in scientific research:
Mechanism of Action
MI-1481 exerts its effects by binding to the menin protein, thereby inhibiting its interaction with MLL1 . This inhibition disrupts the menin-MLL1 complex, which is essential for the oncogenic transformation in MLL-rearranged leukemias . The compound forms hydrogen bonds and hydrophobic interactions with specific amino acids in the menin protein, leading to a strong inhibitory effect .
Comparison with Similar Compounds
MI-1481 is compared with other menin-MLL1 inhibitors such as MI-503 and MI-463 . While MI-503 and MI-463 also inhibit the menin-MLL1 interaction, MI-1481 has shown a significantly higher potency with an IC50 value of 3.6 nanomolar . This makes MI-1481 one of the most potent reversible menin-MLL1 inhibitors reported to date .
List of Similar Compounds
- MI-503
- MI-463
- SNDX-5613 (revumenib)
- KO-539 (ziftomenib)
MI-1481 stands out due to its higher potency and effectiveness in preclinical models, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C29H30F3N7O2S |
---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
4-methyl-1-[[(2S)-5-oxomorpholin-2-yl]methyl]-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile |
InChI |
InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1 |
InChI Key |
JTUOGOXWKQAKOR-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1C=C(N2C[C@@H]3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC3CNC(=O)CO3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F |
Origin of Product |
United States |
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